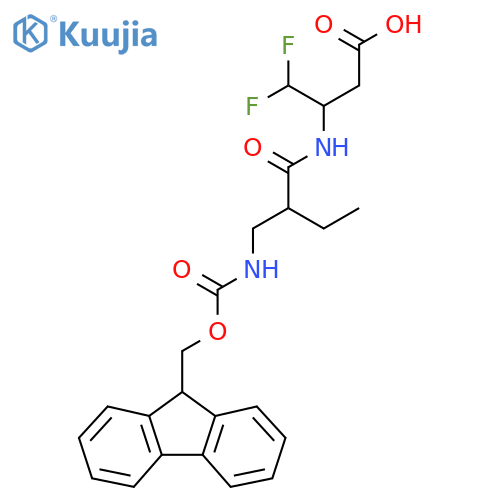Cas no 2172244-06-1 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4,4-difluorobutanoic acid)

2172244-06-1 structure
商品名:3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4,4-difluorobutanoic acid
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4,4-difluorobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4,4-difluorobutanoic acid
- 2172244-06-1
- EN300-1563076
- 3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid
-
- インチ: 1S/C24H26F2N2O5/c1-2-14(23(31)28-20(22(25)26)11-21(29)30)12-27-24(32)33-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20,22H,2,11-13H2,1H3,(H,27,32)(H,28,31)(H,29,30)
- InChIKey: KJIAMBBMIMZLBL-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC(=O)O)NC(C(CC)CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)F
計算された属性
- せいみつぶんしりょう: 460.18097826g/mol
- どういたいしつりょう: 460.18097826g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4,4-difluorobutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1563076-1.0g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1563076-0.1g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1563076-0.25g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1563076-50mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1563076-2.5g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1563076-5000mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 5000mg |
$9769.0 | 2023-09-24 | ||
| Enamine | EN300-1563076-1000mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 1000mg |
$3368.0 | 2023-09-24 | ||
| Enamine | EN300-1563076-10.0g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1563076-5.0g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1563076-100mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 100mg |
$2963.0 | 2023-09-24 |
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4,4-difluorobutanoic acid 関連文献
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
2172244-06-1 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4,4-difluorobutanoic acid) 関連製品
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 42464-96-0(NNMTi)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
